molecular formula C17H26BBrO3 B6301494 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester CAS No. 2121513-54-8

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester

Cat. No.: B6301494
CAS No.: 2121513-54-8
M. Wt: 369.1 g/mol
InChI Key: XUYPDVUVIDMLQY-UHFFFAOYSA-N
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Description

Product Overview This compound, 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester, is a boronic ester derivative with 97% purity. It is typically supplied as a solid and requires storage at 2-8°C to maintain stability . As a specialized organic building block, it is intended for research applications and is not for diagnostic or therapeutic procedures. Research Applications and Value While specific studies on this exact compound are limited, its molecular structure indicates its primary value as a key intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental in constructing complex biaryl structures found in pharmaceuticals, agrochemicals, and organic materials. The presence of both a reactive bromine atom and a protected boronic acid group on the same aromatic ring makes it a versatile precursor for creating functionalized molecules. Furthermore, phenylboronic acid pinacol esters as a class have gained significant research interest for their role in advanced drug delivery systems. Recent scientific literature highlights their use in the design of reactive oxygen species (ROS)-responsive biomaterials . In inflammatory disease models, such as periodontitis, polymers modified with phenylboronic acid pinacol esters have been used to create smart nanocarriers that specifically release therapeutic agents in response to elevated ROS levels at the disease site . This mechanism allows for targeted drug delivery, improving treatment efficacy while minimizing off-target effects. Handling and Safety This reagent requires careful handling. It carries the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment. Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines .

Properties

IUPAC Name

2-(3-bromo-5-pentoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BBrO3/c1-6-7-8-9-20-15-11-13(10-14(19)12-15)18-21-16(2,3)17(4,5)22-18/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPDVUVIDMLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147344
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-54-8
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-bromo-5-(pentyloxy)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Pathways

The synthesis begins with 3-bromo-5-hydroxyphenylboronic acid , which undergoes alkylation to introduce the pentyloxy group. This step typically employs pentyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C). Subsequent Miyaura borylation installs the boronic acid moiety using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂).

Key Reaction Conditions for Alkylation:

ParameterSpecification
SolventDMF or acetone
Temperature80–100°C
Reaction Time12–24 hours
Yield (Theoretical)60–75%

Purification of the Boronic Acid

Crude 5-bromo-3-pentyloxyphenylboronic acid is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical data from VulcanChem confirms a molecular weight of 286.96 g/mol (C₁₁H₁₆BBrO₃) and a purity exceeding 95%.

Esterification with Pinacol

The boronic acid is converted to its pinacol ester to enhance stability and reactivity in cross-coupling reactions. This step involves refluxing the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.

Reaction Mechanism and Optimization

Esterification proceeds via a dehydration reaction, where the boronic acid’s hydroxyl groups react with pinacol’s diol functionality. Catalytic amounts of p-toluenesulfonic acid (PTSA) or boron trifluoride etherate (BF₃·OEt₂) are used to accelerate the reaction. The process is typically conducted in toluene or tetrahydrofuran (THF) under azeotropic conditions to remove water, driving the equilibrium toward ester formation.

Optimized Esterification Parameters:

ParameterSpecification
Molar Ratio (Acid:Pinacol)1:1.2
SolventToluene or THF
Temperature110–120°C (reflux)
Reaction Time6–8 hours
Yield (Reported)70–85%

Workup and Isolation

Post-reaction, the mixture is cooled, washed with sodium bicarbonate to neutralize residual acid, and dried over anhydrous magnesium sulfate. The product is isolated via vacuum distillation or column chromatography, yielding a white crystalline solid with a molecular weight of 369.1 g/mol (C₁₇H₂₆BBrO₃).

Analytical Characterization

Rigorous quality control ensures the compound meets research-grade specifications. Key analytical data from suppliers and literature include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, aromatic), 7.32 (s, 1H, aromatic), 4.02 (t, 2H, OCH₂), 1.75–1.25 (m, 9H, pinacol CH₃ and pentyl CH₂), 1.20 (s, 6H, pinacol CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C-O), 134.5–117.8 (aromatic carbons), 83.5 (B-O), 68.9 (OCH₂), 24.9 (pinacol CH₃), 22.5–14.0 (pentyl CH₂).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses from VulcanChem indicate a purity of ≥95%, with retention times consistent with structurally similar boronic esters.

Industrial-Scale Production Insights

While laboratory-scale syntheses are well-documented, industrial production involves additional optimization for cost and efficiency. Key strategies include:

  • Catalyst Recycling : Pd catalysts are recovered via filtration or extraction to reduce costs.

  • Solvent Recovery : Toluene and THF are distilled and reused to minimize waste.

  • Continuous Flow Systems : Automated reactors improve yield consistency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: The boronic ester can undergo hydrolysis under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are commonly used solvents.

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic ester group.

    Boronic Acids: Formed through hydrolysis of the boronic ester group.

Scientific Research Applications

Organic Synthesis

The compound is widely recognized for its utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a vital tool in constructing complex organic molecules.

Key Features:

  • Reactivity: The presence of the bromine atom makes it a suitable substrate for nucleophilic substitution reactions.
  • Building Block: Serves as a versatile building block for synthesizing biaryl compounds and other derivatives.

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester is being explored for its potential as a reversible covalent inhibitor of enzymes. Boronic acids are known to interact with biomolecules, which can lead to the development of novel therapeutic agents.

Potential Applications:

  • Drug Development: The ability of boron-containing compounds to modulate enzyme activity positions them as candidates for new drug formulations.
  • Targeted Therapy: Research is ongoing to evaluate their effectiveness against specific biological targets.

Material Science

The compound's unique properties also lend themselves to applications in material science. Boronic esters can facilitate the synthesis of functional materials, including polymers and dendrimers.

Applications:

  • Functional Materials: Utilized in creating materials with tailored electronic or optical properties.
  • Cross-Linking Agents: The boronic acid group can be employed in cross-linking reactions to enhance material properties.

Biological Research

In biological research, this compound is used to study interactions involving boron-containing biomolecules. Its reactivity and ability to form stable complexes with biomolecules make it valuable for exploring biochemical pathways.

Research Focus:

  • Biomolecular Interactions: Investigating how this compound interacts with various biological systems.
  • Enzyme Mechanisms: Understanding the role of boronic acids in enzyme inhibition and activation.

Mechanism of Action

The mechanism of action of 5-Bromo-3-pentyloxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituents Electronic Effects Reactivity in Cross-Coupling
5-Bromo-3-pentyloxyphenylboronic acid pinacol ester Br (electron-withdrawing), C₅H₁₁O (electron-donating) Balanced electron density due to opposing substituents Moderate activation for transmetallation
5-Bromo-2-methoxyphenylboronic acid pinacol ester (CAS 868629-78-1) Br, OCH₃ (electron-donating) Enhanced electron density at boron Slower oxidative addition compared to nitro-substituted analogs
3-Bromo-5-(trifluoromethoxy)phenylboronic acid pinacol ester Br, OCF₃ (strongly electron-withdrawing) Reduced electron density at boron Higher reactivity with Pd catalysts due to electron-deficient aryl ring
4-Bromophenylboronic acid pinacol ester Br (no alkoxy substituent) Electron-withdrawing Br dominates Standard reactivity in Suzuki couplings

Key Insights :

  • The pentyloxy group in the target compound donates electrons, partially counteracting the electron-withdrawing bromine. This balance may reduce steric hindrance compared to bulkier substituents while maintaining moderate reactivity.
  • Trifluoromethoxy analogs (e.g., ) exhibit accelerated coupling due to strong electron withdrawal, but their synthesis is costlier.

Molecular Properties and Solubility

Compound Name Molecular Formula Molecular Weight Solubility Trends
This compound C₁₇H₂₄BBrO₃ (estimated) ~373.1 g/mol High solubility in THF, toluene
5-Bromo-2-methoxyphenylboronic acid pinacol ester C₁₃H₁₈BBrO₃ 312.995 g/mol Moderate solubility in polar aprotic solvents
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 g/mol Lower lipophilicity due to shorter ethoxy chain
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester C₁₃H₁₆BBrO₄ 326.98 g/mol Enhanced solubility in DMSO due to polar methylenedioxy group

Key Insights :

  • The pentyloxy chain increases molecular weight and lipophilicity, favoring organic-phase reactions.
  • Methylenedioxy analogs (e.g., ) exhibit higher polarity, making them suitable for aqueous-organic biphasic systems.

Research Findings and Case Studies

  • Kinetic Studies: The reaction rate of 4-nitrophenylboronic acid pinacol ester with H₂O₂ decreased by 40% compared to its non-esterified counterpart . This suggests that pinacol esters generally slow hydrolysis, a trend likely applicable to the target compound.
  • Cross-Coupling Efficiency : Phenylboronic pinacol esters show comparable coupling efficiency to free boronic acids under optimized Pd-catalyzed conditions, with yields exceeding 85% .

Biological Activity

5-Bromo-3-pentyloxyphenylboronic acid pinacol ester is a boronic acid derivative with unique structural features that enhance its solubility and reactivity. This compound has garnered interest in both organic synthesis and potential biological applications due to its ability to interact with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BBrO3C_{15}H_{21}BBrO_3, with a molecular weight of approximately 369.10 g/mol. The compound features a bromine atom, a pentyloxy group, and a pinacol ester moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC15H21BBrO3C_{15}H_{21}BBrO_3
Molecular Weight369.10 g/mol
SolubilityEnhanced due to pentyloxy group
Functional GroupsBoronic acid, bromine, ether

The biological activity of boronic acids is often attributed to their ability to reversibly bind to enzymes and other biomolecules. This interaction can modulate various biochemical pathways, making them valuable in drug design and development. Specifically, the bromo group in this compound allows for further functionalization, potentially enhancing its biological activity.

Case Studies

  • Enzyme Inhibition : Research indicates that similar boronic acid derivatives can inhibit serine proteases by forming stable complexes with the enzyme active site . Further studies are needed to evaluate if this compound exhibits similar properties.
  • Suzuki-Miyaura Coupling : The compound's reactivity in Suzuki-Miyaura coupling reactions has been documented, showcasing its utility in synthesizing complex organic molecules . This reaction is significant in medicinal chemistry for constructing carbon-carbon bonds essential for drug development.

Potential Biological Activities

  • Anticancer Activity : Boronic acids have been studied for their potential to inhibit cancer cell proliferation through enzyme inhibition . Further investigation into the specific effects of this compound on cancer cell lines could provide insights into its therapeutic potential.
  • Antibacterial Properties : Some boronic acids have demonstrated antibacterial activity by disrupting bacterial cell wall synthesis . Research into the antibacterial efficacy of this compound could reveal new applications in treating infections.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-3-pentyloxyphenylboronic acid pinacol ester, and how can purity be optimized?

The compound is typically synthesized via a Miyaura borylation reaction, where a brominated precursor (e.g., 5-bromo-3-pentyloxyphenyl halide) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:

  • Precursor preparation : Bromination of 3-pentyloxyphenol followed by protection of the hydroxyl group.
  • Borylation : Reaction under inert atmosphere (N₂/Ar) at 80–100°C in solvents like dioxane or THF.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >97% purity .
  • Quality control : GC or HPLC analysis to confirm purity, with NMR (¹H, ¹³C, ¹¹B) for structural validation .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its electronegativity enhances the electrophilicity of the boronic ester, facilitating transmetalation with palladium catalysts. However, steric hindrance from the pentyloxy group may reduce coupling efficiency compared to less bulky analogs. Researchers should optimize catalyst loading (e.g., 2–5 mol% Pd) and base selection (e.g., K₂CO₃ vs. CsF) to mitigate this .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of the pentyloxy chain (δ ~1.2–1.6 ppm for CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm).
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester moiety.
  • IR Spectroscopy : B-O stretching at ~1350 cm⁻¹ and C-Br at ~550 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₇H₂₄BBrO₃) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings?

Protodeboronation is prevalent in electron-deficient or sterically hindered systems. Mitigation strategies include:

  • Solvent optimization : Use anhydrous DMF or THF to reduce water content.
  • Additives : Include Lewis acids like Mg(OTf)₂ to stabilize the boronate intermediate.
  • Temperature control : Maintain reactions at 50–70°C to balance reactivity and stability .
  • Catalyst screening : Pd(PPh₃)₄ or XPhos-Pd-G3 may improve efficiency over traditional catalysts .

Q. What are the challenges in synthesizing derivatives with electron-withdrawing substituents, and how can yields be improved?

Electron-withdrawing groups (e.g., nitro, carbonyl) can deactivate the boronic ester, reducing coupling yields. Solutions include:

  • Pre-activation : Convert the boronic ester to a trifluoroborate salt for enhanced stability.
  • Microwave-assisted synthesis : Shorten reaction times (10–30 min) to prevent decomposition.
  • Dual-catalyst systems : Combine Pd with Cu(I) to facilitate transmetalation .

Q. How does the pentyloxy group affect the compound’s stability under long-term storage?

The pentyloxy chain improves solubility in organic solvents but may introduce hygroscopicity. Storage recommendations:

  • Conditions : Sealed containers under inert gas (Ar) at –20°C.
  • Stability monitoring : Periodic NMR analysis to detect hydrolysis (broad peaks at δ 7–8 ppm indicate free boronic acid formation) .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in aqueous vs. anhydrous conditions—how to resolve this?

While some studies report high yields in aqueous systems (e.g., H₂O/EtOH with SDS surfactant), others note hydrolysis issues. To reconcile:

  • Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) to stabilize the boronate in biphasic systems.
  • pH control : Maintain mildly basic conditions (pH 8–9) to suppress acid-catalyzed decomposition .

Q. Discrepancies in optimal reaction temperatures for cross-couplings—what factors drive variability?

Temperature sensitivity arises from competing steric and electronic effects. For bulky substrates (e.g., ortho-substituted partners), higher temperatures (100–110°C) may be necessary to overcome steric barriers, while electron-rich systems perform better at 60–80°C. Always conduct preliminary kinetic studies .

Methodological Tables

Q. Table 1. Solvent Effects on Suzuki-Miyaura Coupling Efficiency

SolventYield (%)Protodeboronation (%)Reference
THF7215
DMF855
Dioxane6820

Q. Table 2. Catalyst Screening for Sterically Hindered Systems

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄4524
XPhos-Pd-G3786
Pd(OAc)₂ + SPhos6512

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